molecular formula C11H19NO B15341554 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- CAS No. 16667-35-9

1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)-

Cat. No.: B15341554
CAS No.: 16667-35-9
M. Wt: 181.27 g/mol
InChI Key: OWVQKBUPWHGXFJ-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method includes multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .

Industrial Production Methods

Industrial production of this compound often utilizes one-pot synthesis procedures. These methods are efficient and cost-effective, allowing for the large-scale production of azepine derivatives. The use of commercially available starting materials and catalyst-free conditions further enhances the practicality of these methods .

Chemical Reactions Analysis

Types of Reactions

1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- include other seven-membered heterocycles such as:

Uniqueness

What sets 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- apart from these similar compounds is its unique combination of structural features and biological activities. This compound’s specific arrangement of functional groups and ring structure contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

CAS No.

16667-35-9

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(azepan-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H19NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3

InChI Key

OWVQKBUPWHGXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCCCCC1)C

Origin of Product

United States

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